1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H16ClNO4. It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenoxyacetyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyacetic acid and piperidine-4-carboxylic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-Acetylpiperidine-4-carboxylic acid: This compound has a similar piperidine ring structure but lacks the 4-chlorophenoxy group, resulting in different chemical and biological properties.
1-(2-Chloro-acetyl)-piperidine-4-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLXGTOWSYVRGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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